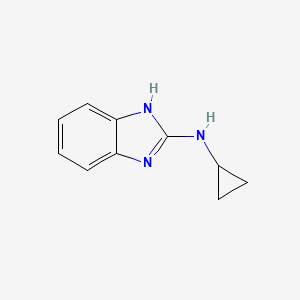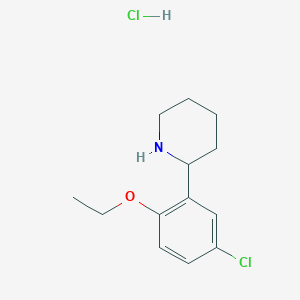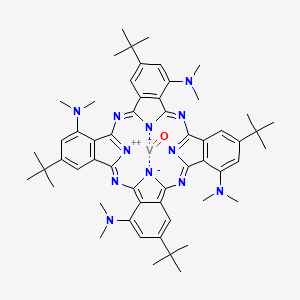
N-シクロプロピル-1H-ベンゾイミダゾール-2-アミン
説明
N-cyclopropyl-1H-benzimidazol-2-amine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-1H-benzimidazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-1H-benzimidazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学的用途
N-シクロプロピル-1H-ベンゾイミダゾール-2-アミンを含むベンゾイミダゾールは、生物学的および臨床研究において有望な用途を示してきた、複素環式芳香族化合物の一種です . これらの化合物は、幅広い治療用途に関与するさまざまな酵素の強力な阻害剤として広く研究されています .
糖尿病治療への応用
ベンゾイミダゾール化合物は、糖尿病の治療に役立つ可能性のある、抗糖尿病作用を持つことがわかりました .
抗がん治療への応用
ベンゾイミダゾール誘導体は、次世代の抗がん剤として集中的に研究されてきました . ベンゾイミダゾール化合物の生物活性は、コア構造上の官能基を変えることによってさらに向上させることができます .
抗菌治療への応用
ベンゾイミダゾール化合物は、グラム陽性菌のS. aureus (ATCC 6538)、B. pumilus (ATCC 14884)およびグラム陰性菌のE. coli (NCTC 10418)、P. aeruginosa (ATCC 25619) に対して顕著な抗菌活性を示しています .
抗寄生虫治療への応用
ベンゾイミダゾールは、抗寄生虫剤として使用されており、寄生虫感染症の潜在的な治療法を提供しています .
鎮痛剤への応用
ベンゾイミダゾールは、鎮痛作用を持つことがわかり、痛み管理に役立つ可能性があります .
抗ウイルス治療への応用
ベンゾイミダゾールは、抗ウイルス作用を示しており、ウイルス感染症の治療に役立つ可能性があります .
心臓血管疾患への応用
作用機序
Target of Action
N-cyclopropyl-1H-benzimidazol-2-amine primarily targets the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response pathway, which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .
Mode of Action
Benzimidazole derivatives are known to interact with their targets by mimicking the structure of naturally occurring nucleotides . This allows them to interfere with the normal functioning of the target enzyme, potentially inhibiting its activity .
Biochemical Pathways
The primary biochemical pathway affected by N-cyclopropyl-1H-benzimidazol-2-amine is the unfolded protein response pathway . By targeting IRE1, the compound could potentially disrupt this pathway, leading to downstream effects on protein folding and cellular stress responses .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good stability and bioavailability .
Result of Action
Given its target, it is likely that the compound could influence cellular stress responses and potentially have effects on protein folding processes .
生化学分析
Biochemical Properties
N-cyclopropyl-1H-benzimidazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including N-cyclopropyl-1H-benzimidazol-2-amine, have been shown to inhibit the activity of certain enzymes involved in bacterial nucleic acid and protein synthesis . This inhibition is primarily due to the compound’s ability to compete with purines, which are essential components of bacterial strains . Additionally, N-cyclopropyl-1H-benzimidazol-2-amine exhibits binding interactions with various proteins, influencing their function and stability.
Cellular Effects
N-cyclopropyl-1H-benzimidazol-2-amine exerts notable effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives, including N-cyclopropyl-1H-benzimidazol-2-amine, have demonstrated antiproliferative activity against cancer cell lines such as MCF7 breast cancer cells . This activity is attributed to the compound’s ability to modulate cell signaling pathways and alter gene expression, leading to inhibited cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of N-cyclopropyl-1H-benzimidazol-2-amine involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, N-cyclopropyl-1H-benzimidazol-2-amine binds to specific enzymes, inhibiting their activity and disrupting essential biochemical pathways . This inhibition can lead to altered cellular functions and metabolic processes, contributing to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-cyclopropyl-1H-benzimidazol-2-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially influencing the compound’s efficacy and safety. Long-term studies have indicated that N-cyclopropyl-1H-benzimidazol-2-amine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and metabolic activity.
Dosage Effects in Animal Models
The effects of N-cyclopropyl-1H-benzimidazol-2-amine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . At elevated doses, N-cyclopropyl-1H-benzimidazol-2-amine may also exhibit toxic or adverse effects, including potential damage to normal tissues and organs. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
N-cyclopropyl-1H-benzimidazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may contribute to its overall biological activity . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion.
Transport and Distribution
The transport and distribution of N-cyclopropyl-1H-benzimidazol-2-amine within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and safety.
Subcellular Localization
N-cyclopropyl-1H-benzimidazol-2-amine exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with specific biomolecules and pathways, contributing to its overall biological activity.
特性
IUPAC Name |
N-cyclopropyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10(13-9)11-7-5-6-7/h1-4,7H,5-6H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCXDCXTVKIIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromoimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B1644962.png)


![4-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1644977.png)




![Tert-butyl 2-[2,2-dimethoxyethyl(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1645006.png)




